![molecular formula C37H34Br4N2 B14199959 3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] CAS No. 917947-60-5](/img/structure/B14199959.png)
3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of bromine atoms and a methylene bridge connecting two indole units.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.
Alkylation: The brominated indole is alkylated with 4-bromobutyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The indole units can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The presence of bromine atoms and the methylene bridge may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-fluorophenyl)-1H-indole]
- 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-chlorophenyl)-1H-indole]
Uniqueness
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] is unique due to the specific arrangement of bromine atoms and the methylene bridge, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
917947-60-5 |
|---|---|
分子式 |
C37H34Br4N2 |
分子量 |
826.3 g/mol |
IUPAC 名称 |
1-(4-bromobutyl)-3-[[1-(4-bromobutyl)-2-(4-bromophenyl)indol-3-yl]methyl]-2-(4-bromophenyl)indole |
InChI |
InChI=1S/C37H34Br4N2/c38-21-5-7-23-42-34-11-3-1-9-30(34)32(36(42)26-13-17-28(40)18-14-26)25-33-31-10-2-4-12-35(31)43(24-8-6-22-39)37(33)27-15-19-29(41)20-16-27/h1-4,9-20H,5-8,21-25H2 |
InChI 键 |
KRTJCBUWXZZWIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCCBr)C3=CC=C(C=C3)Br)CC4=C(N(C5=CC=CC=C54)CCCCBr)C6=CC=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


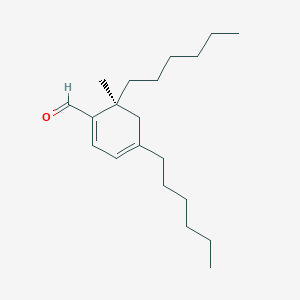
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
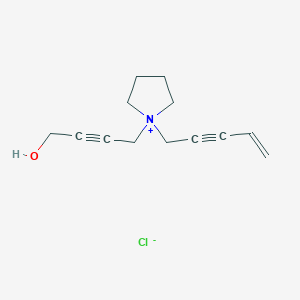

![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
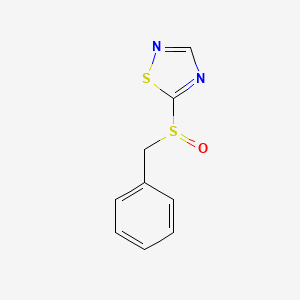
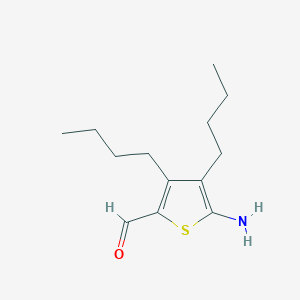

![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)

![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
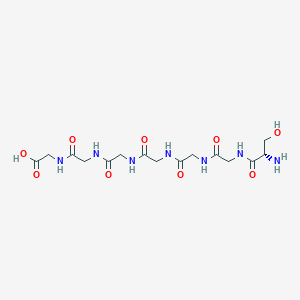
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
